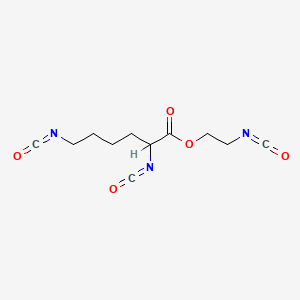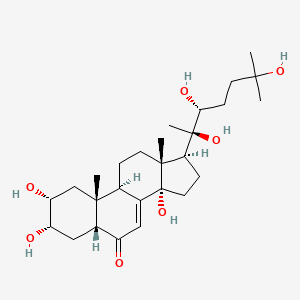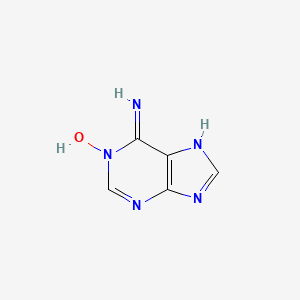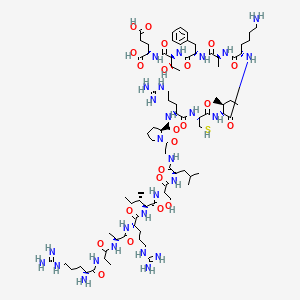
Dipropylamin-hydrobromid
Descripción general
Descripción
Dipropylamin-hydrobromid, also known as 2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene, is a compound that has been studied for its dopaminergic activity. It is related to a class of compounds that interact with central dopamine receptors, which are of interest for their potential therapeutic effects in various neurological disorders .
Synthesis Analysis
The synthesis of dipropylamin-hydrobromid derivatives involves several steps, including the use of optically active intermediates and resolution with mandelic acid to obtain enantiomers with specific dopaminergic activity. The synthesis of these compounds is often aimed at creating analogs with varying degrees of potency and selectivity for dopamine receptors . The key step in the synthesis of one such inhibitor of beta-amyloid aggregation involved a regio- and diastereoselective hydroboration-amination sequence .
Molecular Structure Analysis
The molecular structure of dipropyl
Aplicaciones Científicas De Investigación
1. Homogeneous Liquid-Phase Microextraction
Dipropylamine (DPA), due to its switchable hydrophilicity based on variable pH values, has been utilized in a new method for homogeneous liquid-phase microextraction. This application is significant in the determination of methamphetamine in urine samples. The method, developed by Shahvandi et al. (2018), demonstrates DPA's ability to be miscible or immiscible with the aqueous sample solution, enhancing extraction efficiency.
2. Enhancing 5-HT1A Receptor Agonist-Induced Behavioral Responses
In a study by Ueki et al. (2015), (±)-8-hydroxy-2-(dipropylamino)tetralin hydrobromide, a 5-HT1A receptor agonist, was used to examine the anxiolytic effects of yokukansan. The research highlighted the role of this compound in increasing 5-HT1A receptors in the prefrontal cortex of socially isolated mice, suggesting its potential in neurological and psychiatric research.
3. Synthesis and Catalytic Performance in Chemical Reactions
Dipropylamine (DPA) has been employed as a templating agent in the hydrothermal synthesis of SAPO-34, as explored by Fan et al. (2016). This study demonstrates DPA's role in influencing the crystallization rate and silicon content in SAPO-34, highlighting its significance in material science and catalysis.
4. Extraction and Separation in Environmental Sciences
Dipropylamine has been used for the selective extraction and separation of uranium and thorium from Monazite sulfate leach liquor, as reported by Orabi et al. (2021). This application underscores its utility in the environmental sciences, particularly in the recovery and separation of valuable elements.
Safety And Hazards
Propiedades
IUPAC Name |
N-propylpropan-1-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.BrH/c1-3-5-7-6-4-2;/h7H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJRCNLPISUZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropylamine hydrobromide | |
CAS RN |
7334-96-5 | |
| Record name | Dipropylamine Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B3029559.png)


![(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B3029563.png)




![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate](/img/structure/B3029574.png)
